2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
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Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is a complex organic compound with a large and rigid planar conjugated structure. This compound is part of the benzo[1,2-b:4,5-b’]dithiophene family, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- typically involves palladium-catalyzed coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions typically include a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound with modified electronic properties.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics
Biology: Investigated for its potential use in bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of organic solar cells and transistors
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- involves its ability to facilitate charge transport due to its planar conjugated structure. The compound’s large π-conjugated system allows for efficient electron delocalization, which is crucial for its performance in electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: Another member of the benzo[1,2-b:4,5-b’]dithiophene family with similar electronic properties.
PTB7: A polymer containing benzo[1,2-b:4,5-b’]dithiophene units, used in organic photovoltaics.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b4,5-b’]dithiophene: A coplanar derivative used in dye-sensitized solar cells.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is unique due to its specific substitution pattern, which enhances its solubility and processability. This makes it particularly suitable for solution-processed organic electronic devices .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Br2S4/c1-5-9-11-21(7-3)17-23-13-15-27(37-23)31-25-19-29(35)40-34(25)32(26-20-30(36)39-33(26)31)28-16-14-24(38-28)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZWLHMYPECNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)Br)C5=CC=C(S5)CC(CC)CCCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Br2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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